molecular formula C16H19N3O3S2 B2478776 (E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035008-27-4

(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2478776
CAS No.: 2035008-27-4
M. Wt: 365.47
InChI Key: DPEYBMMLDHWREX-SNAWJCMRSA-N
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Description

(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H19N3O3S2 and its molecular weight is 365.47. The purity is usually 95%.
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Biological Activity

(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features several functional groups, including an imidazole ring and a thiophene moiety, which are known to contribute to various pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

 E 1 4 1 methyl 1H imidazol 2 yl sulfonyl piperidin 1 yl 3 thiophen 2 yl prop 2 en 1 one\text{ E 1 4 1 methyl 1H imidazol 2 yl sulfonyl piperidin 1 yl 3 thiophen 2 yl prop 2 en 1 one}

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring is known for its role in enzyme binding and modulation, while the sulfonyl group enhances binding affinity and specificity. The piperidine and thiophene components contribute to the stability and overall bioactivity of the molecule.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and thiophene rings. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaIC50 (μM)
Similar Compound AS. aureus5.0
Similar Compound BE. coli7.5

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. A study reported several compounds with IC90 values ranging from 3.73 to 40.32 μM, indicating potential as effective antitubercular agents.

CompoundIC90 (μM)Cytotoxicity (HEK293)
Compound 6e40.32Non-toxic
Compound 6a3.73Non-toxic

These results affirm the safety profile of these compounds while demonstrating their potency against tuberculosis.

Study on Structure–Activity Relationship (SAR)

A comprehensive SAR study explored various derivatives of piperidine-based compounds, revealing that modifications at specific positions significantly influenced biological activity. For example, introducing different substituents on the piperidine ring improved both potency and selectivity against target pathogens.

Evaluation of Anticancer Properties

In addition to antimicrobial activity, preliminary investigations into the anticancer potential of this compound have shown promise. Compounds with similar structures were tested against human cancer cell lines, displaying IC50 values that suggest moderate cytotoxicity.

Properties

IUPAC Name

(E)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-18-11-8-17-16(18)24(21,22)14-6-9-19(10-7-14)15(20)5-4-13-3-2-12-23-13/h2-5,8,11-12,14H,6-7,9-10H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEYBMMLDHWREX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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